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Compound of Interest

Compound Name: Ophiopogonanone B

Cat. No.: B1505038

Get Quote

Focus Target: Ophiopogonanone B & Analogues
Abstract & Scope
This application note details the synthetic construction of Ophiopogonanone B (3-(4-

methoxybenzyl)-5,7-dihydroxy-6-methylchroman-4-one), a bioactive homoisoflavanone isolated

from Ophiopogon japonicus. Homoisoflavonoids are a rare subclass of flavonoids

characterized by a 16-carbon skeleton (C6-C3-C6) rather than the typical 15-carbon flavonoid

core.

This guide prioritizes the Chromanone-Aldehyde Condensation Route, a robust protocol

favored for its regioselectivity and scalability. We address critical challenges, specifically the

control of exocyclic double bond reduction and the prevention of B-ring over-reduction.

Chemical Context & Retrosynthetic Analysis
To synthesize Ophiopogonanone B efficiently, we must disconnect the molecule at its most

strategic bond: the C3–C9 exocyclic linkage.

Retrosynthetic Logic (The "Why")
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Target: Ophiopogonanone B (Homoisoflavanone).[1][2]

Precursor: 3-Benzylidenechroman-4-one (Homoisoflavone).[3]

Disconnection: The C3–C9 double bond is formed via an Aldol-type condensation.

Starting Materials:

Fragment A (Nucleophile): 5,7-dihydroxy-6-methylchroman-4-one (protected as

necessary).

Fragment B (Electrophile): 4-Methoxybenzaldehyde (p-Anisaldehyde).

This approach is superior to the linear chalcone route because establishing the chromanone

core first locks the A-ring substitution pattern (specifically the C6-methyl group), preventing

regiochemical scrambling during cyclization.

TARGET: Ophiopogonanone B
(Homoisoflavanone Core)

INTERMEDIATE: 3-Benzylidenechroman-4-one
(Exocyclic Double Bond)

Selective Hydrogenation
(H2, Pd/C)

FRAGMENT A:
5,7-dihydroxy-6-methylchroman-4-one

Aldol Condensation

FRAGMENT B:
4-Methoxybenzaldehyde

+ Base/Acid Catalyst

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection of Ophiopogonanone B showing the convergent

assembly of the chromanone core and the aldehyde.

Detailed Experimental Protocols
Phase 1: Construction of the Chromanone Core
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Note: If the specific chromanone is not commercially available, it is synthesized via the Hoesch

reaction or Friedel-Crafts acylation of the corresponding phenol.

Reagents: 2-methylresorcinol (or phloroglucinol derivative), 3-chloropropionyl chloride,

Polyphosphoric acid (PPA).

Acylation: React the phenol with 3-chloropropionyl chloride to form the ester.

Fries Rearrangement/Cyclization: Heat with PPA or AlCl3 to effect ring closure to the

chromanone.

Validation: Verify formation of the C4 carbonyl via IR (approx. 1680 cm⁻¹) and absence of

phenolic ester peaks.

Phase 2: The Aldol Condensation (Critical Step)
This step links the A-ring (chromanone) and B-ring (aldehyde).

Protocol ID: SYN-ALD-02 Objective: Synthesis of 3-(4-methoxybenzylidene)-5,7-dihydroxy-6-

methylchroman-4-one.

Parameter Specification Notes

Limiting Reagent Chromanone Core (1.0 eq)

Ensure A-ring hydroxyls are

protected (e.g., MOM or Bn) if

using strong base.

Electrophile
4-Methoxybenzaldehyde (1.2

eq)

Excess ensures complete

consumption of the valuable

chromanone.

Catalyst Piperidine (2.0 eq)

Secondary amines are

preferred over inorganic bases

to minimize ring opening.

Solvent Absolute Ethanol
Dry solvent prevents hydrolytic

side reactions.

Temperature Reflux (78–80 °C)
Monitor strictly; prolonged heat

causes polymerization.
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Step-by-Step Workflow:

Dissolution: Dissolve 1.0 eq of the chromanone and 1.2 eq of 4-methoxybenzaldehyde in

absolute ethanol (10 mL/mmol).

Catalysis: Add piperidine dropwise. The solution often turns yellow/orange, indicating enolate

formation.

Reflux: Heat to reflux under N₂ atmosphere.

Monitoring: Check TLC every 2 hours (Eluent: Hexane/EtOAc 3:1). Look for the

disappearance of the chromanone spot and the appearance of a UV-active spot (lower Rf

typically).

Work-up: Cool to 0 °C. The benzylidene product often precipitates.

If precipitate forms: Filter and wash with cold EtOH.

If oil forms: Acidify with 1M HCl, extract with EtOAc, dry over MgSO₄, and recrystallize

from MeOH.

Phase 3: Selective Hydrogenation (The "Homoisoflavanone" Maker)
This is the most sensitive step. You must reduce the exocyclic C=C bond without reducing the

C4 ketone or the aromatic rings.

Protocol ID: SYN-RED-05 Reagents: 10% Pd/C, H₂, Ethyl Acetate/MeOH (1:1).

Setup: Place the benzylidene intermediate in a hydrogenation flask. Dissolve in

EtOAc/MeOH (1:1).

Catalyst: Add 10% Pd/C (10% by weight of substrate).

Critical Control: Do not use PtO₂ or high pressure, as this may reduce the ketone.

Reaction: Stir under a balloon of H₂ (1 atm) at Room Temperature.

Endpoint: Monitor by TLC or HPLC. The reaction is usually fast (1–3 hours).
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Stop Condition: Stop immediately upon disappearance of the starting material. Over-

reduction leads to the alcohol (chromanol).

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

Deprotection (if applicable): If MOM/Benzyl groups were used, remove them now (e.g., BBr₃

or dilute HCl) to yield the final 5,7-dihydroxy Ophiopogonanone B.

Troubleshooting & Optimization (Self-Validating
Systems)
The following decision tree helps navigate common failure modes in the Aldol condensation

step.

Issue: Low Yield in Aldol Step

Is Starting Material (Chromanone)
Consumed?

Yes No

Check for Ring Opening
(Retro-Michael) Check Basicity/Temp

Switch to Acid Catalysis
(Acetic Acid + HCl)

If ring opens

Increase Temp or
Switch to Pyridine/Piperidine

If SM remains

Click to download full resolution via product page
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Figure 2: Decision logic for optimizing the Aldol condensation between chromanone and

benzaldehyde.

Analytical Validation Standards
To ensure the integrity of the synthesized Ophiopogonanone B, compare against these

expected spectral characteristics:

UV-Vis: Maxima at ~290 nm (typical for homoisoflavanones).

¹H NMR (Characteristic signals):

C9-Methylene: A multiplet or doublet of doublets around δ 2.6–3.0 ppm (distinct from the

vinylic proton of the precursor).

C2-Protons: Multiplets around δ 4.1–4.3 ppm.

C6-Methyl: Singlet at ~δ 2.0 ppm.

Mass Spec: [M+H]⁺ peak consistent with Molecular Formula C₁₈H₁₈O₆ (approx. 331.1 m/z

for Ophiopogonanone B).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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